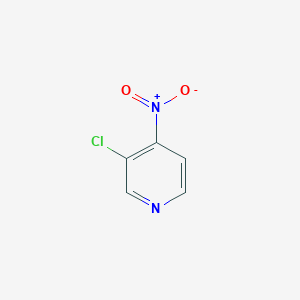

3-氯-4-硝基吡啶

描述

3-Chloro-4-nitropyridine is an organic compound that is used in various scientific research applications. It is a yellow solid that is soluble in water and alcohol. It is a versatile compound that can be used in various synthetic and biochemical applications. It has a wide range of applications in the field of medicine, agriculture, and biotechnology. It is also used in the synthesis of various compounds.

科学研究应用

有机合成

3-氯-4-硝基吡啶是重要的有机合成原料和中间体 . 它可以用来生产各种其他化学化合物。

制药

在制药行业,3-氯-4-硝基吡啶被用作合成各种药物的中间体 . 使用该化合物作为中间体的特定药物种类繁多。

农用化学品

3-氯-4-硝基吡啶也用于生产农用化学品 . 这些可能包括杀虫剂、除草剂和农业中使用的其他化学品。

染料

该化合物用于生产染料 . 染料行业涉及生产各种颜料,包括用于纺织品、皮革和造纸的染料。

2-取代-5-硝基吡啶的合成

3-硝基吡啶,可从3-氯-4-硝基吡啶中获得,在两步反应中用于形成5-硝基吡啶-2-磺酸 . 由此,已经合成了一系列2-取代-5-硝基吡啶 .

4-取代-2-烷基氨基-5-硝基吡啶的生产

3-硝基吡啶和4-取代-3-硝基吡啶已通过邻位取代法和氧化取代法用氨和胺在硝基对位进行取代 . 在这两种情况下,都获得了高区域选择性和产率,从而得到了一系列4-取代-2-烷基氨基-5-硝基吡啶 .

安全和危害

未来方向

3-Chloro-4-nitropyridine is a key intermediate in medicinal products and is used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

作用机制

Target of Action

3-Chloro-4-nitropyridine is a type of pyridine derivative . Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in hydrogen bonding . .

Biochemical Pathways

Nitropyridines in general have been shown to participate in various biochemical reactions . For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

It is known that 3-chloro-4-nitropyridine can be used as a viscosity regulator and can be used to synthesize anti-ulcer drugs, antiretroviral drugs, leukotriene biosynthesis inhibitors, and can also be used as a pesticide intermediate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-nitropyridine. For instance, the compound should be stored at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .

生化分析

Biochemical Properties

Nitropyridines, a class of compounds to which 3-Chloro-4-nitropyridine belongs, are known to undergo reactions that are not electrophilic aromatic substitutions, but ones in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift .

Cellular Effects

It is known that nitropyridines can be toxic if swallowed and cause serious eye damage .

Molecular Mechanism

Nitropyridines are known to undergo reactions involving the migration of the nitro group .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and has a yellow crystalline appearance .

Metabolic Pathways

Nitropyridines are known to undergo reactions involving the migration of the nitro group .

属性

IUPAC Name |

3-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVEHGKYCYAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376564 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-60-0 | |

| Record name | 3-chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

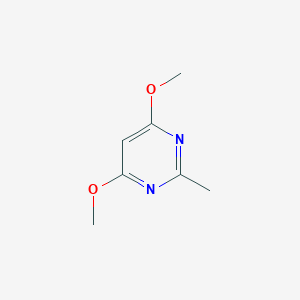

Feasible Synthetic Routes

Q1: What makes 3-chloro-4-nitropyridine a useful reagent in the synthesis of diazathianthrenes?

A: 3-Chloro-4-nitropyridine serves as a crucial building block by reacting with the dianion of 2,3-dimercaptopyridine. This reaction leads to the formation of either 1,7- or 1,8-diazathianthrenes, depending on the reaction conditions. [] The presence of both chlorine and nitro groups allows for further modifications of the resulting heterocyclic system.

Q2: How does the reactivity of 3-chloro-4-nitropyridine differ when synthesizing diazathianthrenes versus diazaphenoxaselenines?

A: Interestingly, substituting sulfur with selenium in the reaction with 3-chloro-4-nitropyridine leads to different product outcomes. When reacting with the dianion of 3-hydroxypyridine-2(1H)-selone, a mixture of 1,7- and 1,8-diazaphenoxaselenine N-oxides is formed, with the 1,8-isomer being the major product. [] This highlights a key difference in reactivity and regioselectivity between sulfur and selenium-based systems when employing 3-chloro-4-nitropyridine as a reagent.

Q3: Besides its use in diazathianthrene and diazaphenoxaselenine synthesis, has 3-chloro-4-nitropyridine been used to synthesize other heterocycles?

A: Yes, 3-chloro-4-nitropyridine serves as a versatile building block for other heterocyclic systems. For example, it reacts with the disodium salt of 3-mercapto-2(1H)-pyridinone to produce 2,6-diazaphenoxathiine 2-oxide. [] This highlights the broad utility of 3-chloro-4-nitropyridine in constructing diverse heterocyclic structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。